molecular formula C14H10F3NO2 B13693483 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic Acid CAS No. 897555-15-6

2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic Acid

Cat. No.: B13693483
CAS No.: 897555-15-6
M. Wt: 281.23 g/mol
InChI Key: CWXIBRHSBWZCEL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and significant pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a P-selectin inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs organoboron reagents and palladium catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed:

Scientific Research Applications

2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting P-selectin, a cell adhesion molecule involved in the inflammatory response. By blocking P-selectin, it prevents the adhesion of leukocytes to the endothelium, thereby reducing inflammation and thrombosis. This mechanism is particularly relevant in the treatment of cardiovascular diseases .

Comparison with Similar Compounds

Comparison: 2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific cyclopropyl and trifluoromethyl substitutions, which enhance its pharmacokinetic properties and solubility. Compared to similar compounds, it shows improved oral efficacy and better pharmacokinetic profiles, making it a promising candidate for further drug development .

Properties

CAS No.

897555-15-6

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-3-1-2-8-9(13(19)20)6-11(7-4-5-7)18-12(8)10/h1-3,6-7H,4-5H2,(H,19,20)

InChI Key

CWXIBRHSBWZCEL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O

Origin of Product

United States

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